molecular formula C16H16F3N3O B6950254 N-[[1-(trifluoromethyl)cyclopentyl]methyl]cinnoline-4-carboxamide

N-[[1-(trifluoromethyl)cyclopentyl]methyl]cinnoline-4-carboxamide

Cat. No.: B6950254
M. Wt: 323.31 g/mol
InChI Key: LDAOARMAEQNYJI-UHFFFAOYSA-N
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Description

N-[[1-(trifluoromethyl)cyclopentyl]methyl]cinnoline-4-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopentyl ring, which is further connected to a cinnoline-4-carboxamide moiety

Properties

IUPAC Name

N-[[1-(trifluoromethyl)cyclopentyl]methyl]cinnoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O/c17-16(18,19)15(7-3-4-8-15)10-20-14(23)12-9-21-22-13-6-2-1-5-11(12)13/h1-2,5-6,9H,3-4,7-8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAOARMAEQNYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CN=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(trifluoromethyl)cyclopentyl]methyl]cinnoline-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopentyl ring, leading to the formation of ketones or alcohols depending on the oxidizing agent used.

  • Reduction: : Reduction reactions can target the cinnoline ring, potentially converting it to dihydrocinnoline derivatives.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of dihydrocinnoline derivatives.

    Substitution: Formation of substituted trifluoromethylcyclopentyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[[1-(trifluoromethyl)cyclopentyl]methyl]cinnoline-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the effects of trifluoromethyl groups on chemical stability and reactivity.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Medicine

Medicinally, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The cinnoline moiety is particularly noted for its biological activity.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism of action of N-[[1-(trifluoromethyl)cyclopentyl]methyl]cinnoline-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The cinnoline moiety can interact with nucleic acids or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(trifluoromethyl)cyclopentyl]methyl]quinoline-4-carboxamide
  • N-[[1-(trifluoromethyl)cyclopentyl]methyl]pyridine-4-carboxamide
  • N-[[1-(trifluoromethyl)cyclopentyl]methyl]benzamide

Uniqueness

Compared to similar compounds, N-[[1-(trifluoromethyl)cyclopentyl]methyl]cinnoline-4-carboxamide is unique due to the presence of the cinnoline ring, which imparts distinct electronic and steric properties. This uniqueness can translate to different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

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